molecular formula C13H11NS B066257 Biphenyl-3-carbothioic acid amide CAS No. 175691-91-5

Biphenyl-3-carbothioic acid amide

Cat. No. B066257
M. Wt: 213.3 g/mol
InChI Key: IDMWXOYPRCHOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Biphenyl-3-carbothioic acid amide, such as fatty acid amide hydrolase inhibitors, involves the structural modification of biphenyl-3-yl alkylcarbamates. Notably, significant potency improvements have been observed with specific derivatives, indicating the importance of shape complementarity and hydrogen bonding in obtaining highly potent inhibitors (Mor et al., 2008). Additionally, catalytic chemical amide synthesis methods have been developed for direct amide bond synthesis between carboxylic acids and amines at room temperature, showcasing advancements toward peptide synthesis (Mohy El Dine et al., 2015).

Molecular Structure Analysis

Studies on biphenyl-based amino acids designed to nucleate β-sheet structure in peptides provide insights into the molecular structure and hydrogen bonding capabilities of biphenyl derivatives. These studies have shown how specific structural modifications can influence molecular interactions and stability (Nesloney & Kelly, 1996).

Chemical Reactions and Properties

The reactivity of compounds similar to Biphenyl-3-carbothioic acid amide with various reactants, including electrophiles and nucleophiles, has been studied, revealing potential for creating diverse derivatives through regioselective reactions (Fathalla et al., 2002). Additionally, the development of catalytic methods for the direct formation of amides from carboxylic acids and amines highlights the versatility and efficiency of these chemical transformations (Lundberg et al., 2014).

Physical Properties Analysis

The synthesis and evaluation of compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid provide detailed insights into the physical properties, including crystalline structure and spectroscopic characteristics, demonstrating the compound's nonlinear optical activity (Tamer et al., 2015).

Chemical Properties Analysis

Research on the catalytic activation of amide bonds and the efficient synthesis of amides from non-activated carboxylic acids and amines has expanded our understanding of the chemical properties of amide compounds. These studies have revealed mechanisms that facilitate amide formation, emphasizing the role of catalysts and the impact of structural modifications on reactivity and selectivity (Chaudhari & Gnanaprakasam, 2018).

Scientific Research Applications

Summary of the Application

The study describes a technology for generating important amide and peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents .

Methods of Application

The processes developed rely on thioester formation, using a simple dithiocarbamate, and are safe and green . They rely on Nature-inspired thioesters that are then converted to the targeted functionality .

Results or Outcomes

The study presents a new method for the formation of amide/peptide bonds that is more environmentally friendly and avoids the use of traditional coupling reagents .

2. Silane-Mediated Direct Amide Coupling of Carboxylic Acids and Amines

Summary of the Application

The study presents a straightforward method for the direct synthesis of amides from amines and carboxylic acids .

Methods of Application

The method uses diphenylsilane with N-methylpyrrolidine for the synthesis of amides from amines and carboxylic acids without exclusion of air or moisture .

Results or Outcomes

Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .

3. Scalable Synthesis and Reactions of Biphenyl Derivatives

Summary of the Application

The study provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .

Methods of Application

The study investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

Results or Outcomes

The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .

4. Syntheses of New Amide Linked 1,2,3-Triazoles

Summary of the Application

The study presents the synthesis of new 1,2,3-triazoles derived from naphthols via the click chemistry approach .

Methods of Application

The synthesized triazole derivatives were evaluated for their antifungal, antioxidant and antitubercular activities .

Results or Outcomes

The molecular docking study has also been conducted to rationalize the observed biological activity data .

5. Efficient and Accessible Silane-Mediated Direct Amide Coupling

Summary of the Application

The study presents a straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture .

Methods of Application

The method uses diphenylsilane with N-methylpyrrolidine for the synthesis of amides from amines and carboxylic acids . A gram-scale synthesis demonstrates the scalability of this method .

Results or Outcomes

Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .

6. Synthesis of Biphenyl Derivatives: Applications and Biological Aspects

Summary of the Application

The review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .

Methods of Application

The review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds .

Results or Outcomes

This review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade .

Safety And Hazards

For safety information and hazards related to Biphenyl-3-carbothioic acid amide, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-phenylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMWXOYPRCHOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576942
Record name [1,1'-Biphenyl]-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-3-carbothioic acid amide

CAS RN

175691-91-5
Record name [1,1′-Biphenyl]-3-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175691-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.